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Compound of Interest

Compound Name: Triazavirin

Cat. No.: B1393591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties and

structural characteristics of Triazavirin (Riamilovir), a broad-spectrum antiviral agent. The

document details its chemical identity, physicochemical properties, and structural features,

supported by quantitative data and experimental methodologies. Special emphasis is placed on

the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This

guide is intended to serve as a core resource for researchers and professionals involved in the

development and study of antiviral therapeutics.

Chemical Identity and Physicochemical Properties
Triazavirin, known by its international non-proprietary name Riamilovir, is a synthetic antiviral

compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure,

distinguishing it as a non-nucleoside antiviral drug.

Table 1: Chemical Identifiers of Triazavirin
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Identifier Value

IUPAC Name
2-methylsulfanyl-6-nitrotriazolo[5,1-c]triazin-

7(4H)-one

Other Names Riamilovir, TZV

CAS Number
123606-06-4 (free form), 928659-17-0 (sodium

salt dihydrate)

Molecular Formula
C₅H₄N₆O₃S (free form), C₅H₇N₆NaO₅S (sodium

salt dihydrate)

Molecular Weight
228.19 g/mol (free form), 286.20 g/mol (sodium

salt dihydrate)

SMILES CSc1nn2c(c(=O)n(n1)c2)--INVALID-LINK--[O-]

InChI
InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-

2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)

Table 2: Physicochemical Properties of Triazavirin

Property Value

Physical State Off-white to yellow crystalline solid

Melting Point >300 °C

Solubility

Water

DMSO

Ethanol

PBS (pH 7.2)

DMF

pKa Exhibits NH-acidity allowing for salt formation
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Molecular and Crystal Structure
The molecular structure of Triazavirin is characterized by a fused heterocyclic system of a

1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with

four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and

tautomers C and D are generally not detected.

In its crystalline state, Triazavirin sodium salt exists as a dihydrate and forms a dimeric

structure. In this binuclear complex, four water molecules are coordinated with the sodium

cations.

Table 3: Selected Crystallographic Data for Triazavirin Sodium Salt Dihydrate

Parameter Value

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions
a = 7.2616(6) Å, b = 9.3036(5) Å, c = 9.5237(7)

Å

α = 110.968(6)°, β = 92.600(6)°, γ = 102.990(6)°

Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not

publicly available in the searched resources. The provided unit cell dimensions are from a

specific crystal structure determination.

Experimental Protocols
Synthesis of Triazavirin
The primary synthetic route for Triazavirin involves the annelation of a 1,2,4-triazine ring,

containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of

isotopically labeled Triazavirin, which can be adapted for the unlabeled compound, is

described below.

Materials:
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5-amino-3-methylmercapto-1,2,4-triazole

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Ethyl nitroacetate

Sodium Carbonate (Na₂CO₃)

Acetic Acid (AcOH)

Water (H₂O)

Procedure:

Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCl.

Cool the resulting mixture to -5 °C.

Add a solution of NaNO₂ in water dropwise to the cooled mixture.

Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.

In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous

Na₂CO₃.

Add the diazonium salt solution to the ethyl nitroacetate solution.

Stir the reaction mixture for 2 hours at room temperature.

Filter the formed precipitate.

Recrystallize the precipitate from 50% acetic acid to yield Triazavirin.

An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-

nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.
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Triazavirin Synthesis Workflow
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Caption: Main synthetic workflow for Triazavirin.

Spectroscopic Characterization
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NMR spectroscopy is a critical tool for the structural elucidation of Triazavirin. The following

data is based on studies of isotopically labeled Triazavirin and can be considered

representative for the main compound.

Experimental Conditions (Illustrative):

Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)

Solvent: DMSO-d₆

Internal Standard: Tetramethylsilane (TMS)

Table 4: Representative NMR Data for Triazavirin Core Structure

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ~11.88 br. s - NH

~5.94 br. s -
NH₂ (of

precursor)

~2.65 s - SCH₃

¹³C ~166 s - C=O

~158 s - C-S

~156 s - C-NO₂

~13 s - SCH₃

¹⁵N ~397 d - N-5

~368 d - N-6'

~259 dd - N-1

Note: The exact chemical shifts can vary based on the specific tautomeric form and

experimental conditions. The data for ¹⁵N is from labeled compounds.
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Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of

Triazavirin. High-resolution mass spectrometry (HRMS) provides exact mass measurements.

Experimental Conditions (Illustrative):

Ionization Source: Electrospray Ionization (ESI)

Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)

Mode: Positive or Negative Ion Mode

Table 5: Mass Spectrometry Data for Triazavirin

Ion m/z (calculated) m/z (found)

[M+H]⁺ (free form) 229.0249 -

[M-H]⁻ (free form) 227.0107 -

[M+Na]⁺ (free form) 251.0068 -

[M+H]⁺ (labeled) 259.0124 259.0090

The fragmentation of Triazavirin in a collision cell primarily involves the loss of the nitro group

and subsequent cleavages of the heterocyclic ring system.

Mechanism of Antiviral Action
Triazavirin's primary mechanism of action is the inhibition of viral RNA synthesis, which is

essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-

dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.

The proposed stepwise mechanism is as follows:

Cellular Uptake: Triazavirin enters the host cell.

Potential Metabolic Activation: While the exact metabolic pathway is still under investigation,

it is suggested that Triazavirin may be metabolized to its active form, possibly a

triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may
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also be reduced intracellularly to form reactive intermediates that contribute to the antiviral

effect.

Targeting RdRp: The active form of Triazavirin acts as a substrate for the viral RdRp.

Incorporation into Viral RNA: The Triazavirin analog is incorporated into the nascent viral

RNA strand during replication.

Chain Termination: The incorporation of the Triazavirin analog leads to the premature

termination of the growing RNA chain.

Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and

transcripts prevents the assembly of new viral particles, thus halting the viral replication

cycle.

Additionally, Triazavirin may exhibit immunomodulatory effects by enhancing the host's

production of interferons, proteins that play a key role in the innate immune response against

viral infections.
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Triazavirin Mechanism of Action
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Caption: Proposed mechanism of RdRp inhibition by Triazavirin.
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Conclusion
Triazavirin is a promising antiviral agent with a unique chemical structure and a mechanism of

action that targets a fundamental process in the replication of a broad range of RNA viruses.

This technical guide has summarized its key chemical and structural properties, provided

detailed experimental protocols for its synthesis and characterization, and outlined its

molecular mechanism of action. The continued investigation into its metabolic pathways and

interactions with viral polymerases will be crucial for optimizing its therapeutic applications and

for the development of next-generation antiviral drugs based on its novel scaffold.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
and Structure of Triazavirin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393591#chemical-properties-and-structure-of-
triazavirin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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